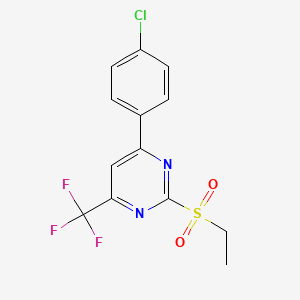![molecular formula C19H20N2O4 B2480814 3-(4-methoxyphenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide CAS No. 922129-66-6](/img/structure/B2480814.png)
3-(4-methoxyphenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest is a complex organic molecule characterized by its incorporation of a methoxyphenyl group and a tetrahydrobenzo[f][1,4]oxazepin ring system. While direct studies on this compound are scarce, analogs and similar structures have been investigated for various potential applications, including medicinal chemistry and materials science.
Synthesis Analysis
A practical method for synthesizing closely related compounds involves multi-step processes starting from commercially available intermediates. For example, Yang et al. (2017) describe a four-step synthesis towards novel (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one antifungals starting with (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate as a starting material (Yang et al., 2017).
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using techniques such as 1H NMR, 13C NMR, high-resolution mass spectroscopy, and X-ray crystal structure analysis. Studies such as those by Bandoli and Nicolini (1982) have determined crystal structures of similar compounds, providing insights into their conformational characteristics (Bandoli & Nicolini, 1982).
Chemical Reactions and Properties
Research on similar compounds has explored their reactivity and functional group transformations. For example, novel isocyanide-based one-pot multicomponent reactions have been developed for the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives, showcasing the versatility and reactivity of the oxazepine moiety (Shaabani et al., 2010).
Physical Properties Analysis
The physical properties of compounds in this chemical class can be inferred from their structural analogs, including solubility, melting points, and crystalline forms. Studies like those by Toda et al. (2004) demonstrate how acid-catalyzed cyclization reactions in the solid state can influence the yield and purity of related compounds (Toda et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and the potential for further functionalization, are crucial for understanding the applications of these compounds. Research by Kumarasinghe et al. (2009) on pyrazol derivatives provides insight into regiospecific syntheses and the importance of structural characterization for determining chemical properties (Kumarasinghe et al., 2009).
Applications De Recherche Scientifique
Biological Activity and Applications
Biologically Active Compounds : 1,3-Oxazepines, such as 3-(4-methoxyphenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide, are known for their applications as biologically active substances. Their synthesis typically involves reactions that produce novel compounds with potential biological activity (Murata et al., 2021).
Antioxidant and Anticancer Properties : Some derivatives, like 3-[(4-methoxyphenyl)amino]propanehydrazide, exhibit significant antioxidant activity, often surpassing known antioxidants like ascorbic acid. Additionally, these compounds have been tested for anticancer activity, showing potential effectiveness against specific cancer cell lines (Tumosienė et al., 2020).
Antibacterial and Antifungal Agents : Derivatives of 2-(6-methoxy-2-naphthyl)propionamide have demonstrated significant antibacterial and antifungal activities, sometimes matching the efficacy of standard agents like Ampicillin and Flucanazole. Such compounds are promising candidates for new antimicrobial drugs (Helal et al., 2013).
Pharmaceutical and Therapeutic Research
Photodynamic Therapy for Cancer : Specific derivatives like zinc phthalocyanine substituted with new benzenesulfonamide groups exhibit high singlet oxygen quantum yield. These properties make them suitable for use as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Potential Fungicides : Novel (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues have been synthesized and evaluated for fungicidal activity. Some of these compounds show promising efficacy against phytopathogenic fungi, indicating potential applications in crop protection (Yang et al., 2017).
Cancer Treatment Research : Naphthyridine derivatives, a class that includes compounds like this compound, have shown efficacy in inducing apoptosis and necroptosis in cancer cell lines. This suggests their potential as therapeutic agents in cancer treatment (Kong et al., 2018).
Chemical Synthesis and Material Science
Solid State Conformational Studies : Research on the solid-state conformation of similar dibenzo[b,f]heteroepin drugs provides insights into the structural requirements for drug-receptor interactions, which is crucial for designing more effective pharmaceuticals (Bandoli & Nicolini, 1982).
Synthesis of Radioligands for Imaging : Studies involving the synthesis of structurally related compounds, like (S,S)-CFMME and (R)-OHDMI, have explored their potential as radioligands for imaging norepinephrine transporters in medical diagnostics (Schou et al., 2006).
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-15-6-2-13(3-7-15)4-9-18(22)21-14-5-8-17-16(12-14)19(23)20-10-11-25-17/h2-3,5-8,12H,4,9-11H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIFLOXQGFORSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)OCCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

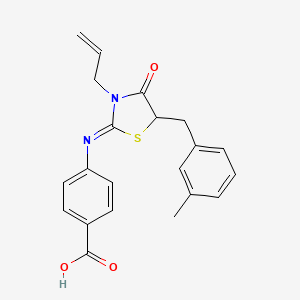
![Ethyl 4-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}benzoate](/img/structure/B2480736.png)
![N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2480737.png)
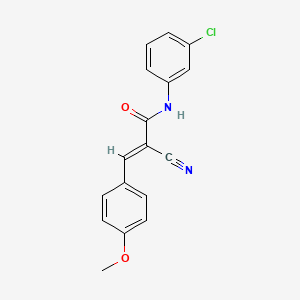
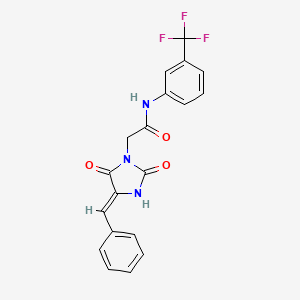
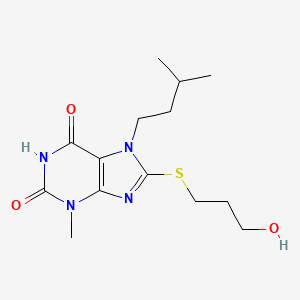

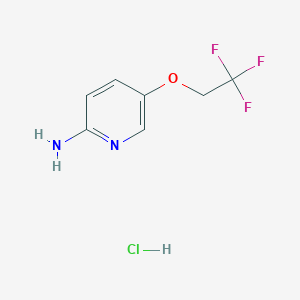
![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3,4-difluorobenzamide](/img/structure/B2480747.png)
![7-(4-(2-ethoxyacetyl)piperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2480748.png)

![3-(phenylthio)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)propan-1-one](/img/structure/B2480751.png)
![8-[4-(3-methoxypyrrolidin-1-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2480752.png)
